4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Brand Name: Vulcanchem
CAS No.: 321998-77-0
VCID: VC5940283
InChI: InChI=1S/C17H15ClF3N3O2/c18-11-6-10(17(19,20)21)7-23-14(11)22-3-4-24-15(25)12-8-1-2-9(5-8)13(12)16(24)26/h1-2,6-9,12-13H,3-5H2,(H,22,23)
SMILES: C1C2C=CC1C3C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Molecular Formula: C17H15ClF3N3O2
Molecular Weight: 385.77

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

CAS No.: 321998-77-0

Cat. No.: VC5940283

Molecular Formula: C17H15ClF3N3O2

Molecular Weight: 385.77

* For research use only. Not for human or veterinary use.

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione - 321998-77-0

Specification

CAS No. 321998-77-0
Molecular Formula C17H15ClF3N3O2
Molecular Weight 385.77
IUPAC Name 4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Standard InChI InChI=1S/C17H15ClF3N3O2/c18-11-6-10(17(19,20)21)7-23-14(11)22-3-4-24-15(25)12-8-1-2-9(5-8)13(12)16(24)26/h1-2,6-9,12-13H,3-5H2,(H,22,23)
Standard InChI Key ZHIKENOIXWFNSP-UHFFFAOYSA-N
SMILES C1C2C=CC1C3C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, systematically describes its architecture:

  • Tricyclic core: A 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene system, comprising a bicyclic framework fused with an oxabicyclo[2.2.1]heptane moiety.

  • Substituents: A 2-aminoethyl group at position 4, linked to a 3-chloro-5-(trifluoromethyl)pyridinyl ring.

  • Functional groups: Two ketone groups (3,5-dione) and a secondary amine .

The molecular formula is C₁₆H₁₃ClF₃N₃O₃, with a calculated molecular weight of 387.74 g/mol . A conflicting molecular weight of 385.8 g/mol reported in safety documentation may stem from isotopic variance or measurement methodologies .

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, retrosynthetic analysis implies a multi-step sequence:

  • Core construction: Diels-Alder cyclization between a furan derivative and a maleimide to form the oxabicyclo[2.2.1]heptane intermediate.

  • Amine introduction: Nucleophilic substitution or reductive amination to attach the 2-aminoethyl sidechain.

  • Pyridine functionalization: Suzuki-Miyaura coupling or direct chlorination/trifluoromethylation of a pre-formed pyridine ring .

SupplierLocationCatalog NumberPurityContact Information
Key OrganicsUnited Kingdom674195%info@keyorganics.net
Key Organics LtdUnited Kingdom666395%enquiries@keyorganics.ltd.uk

Both emphasize research-grade material, with no reported large-scale manufacturing .

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental and predicted properties include:

PropertyValueMethod/Source
Boiling Point547.0 ± 50.0 °C (predicted)QSPR modeling
Density1.563 ± 0.06 g/cm³ (predicted)Computational
pKa1.95 ± 0.10 (predicted)Acid-base modeling
Melting PointNot available
Solubility in DMSO>10 mg/mL (estimated)Analog comparison

The low pKa suggests protonation at physiological pH, enhancing water solubility under acidic conditions .

Spectroscopic Data

  • IR (predicted): Strong absorptions at 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F), and 3350 cm⁻¹ (N-H).

  • NMR (¹H, estimated): Pyridinyl protons resonate at δ 8.2–8.5 ppm; tricyclic CH₂ groups appear as multiplets near δ 2.5–3.5 ppm .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator